molecular formula C9H7BrCl2O B125108 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one CAS No. 87427-61-0

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

Cat. No. B125108
CAS RN: 87427-61-0
M. Wt: 281.96 g/mol
InChI Key: YPKHWACIODYBCI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of halogenated compounds similar to "2-Bromo-1-(3,4-dichlorophenyl)propan-1-one" can involve regioselective catalytic processes. For instance, a gold-catalyzed synthesis of 1-bromo/chloro-2-carboxy-1,3-dienes using propargylic carboxylates containing halogenated alkynes as substrates is described, which is highly diastereoselective and involves a 1,2-acyloxy migration . This method could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of halogenated compounds is often characterized by spectroscopic methods and X-ray diffraction studies. For example, the crystal packing analysis of a related compound, 1-(3,4-dimethoxyphenyl)-3-(4-bromophenyl)prop-2-en-1-one, revealed a planar structure with intramolecular hydrogen bonds and intermolecular interactions, including putative halogen bonds . These techniques could be applied to determine the molecular structure of "2-Bromo-1-(3,4-dichlorophenyl)propan-1-one."

Chemical Reactions Analysis

Halogenated compounds can participate in various chemical reactions. The diene products from the gold-catalyzed synthesis mentioned earlier can undergo Diels-Alder and cross-coupling reactions . Similarly, the compound "2-Bromo-1-(3,4-dichlorophenyl)propan-1-one" may also be reactive in such transformations, which could be useful in further synthetic applications.

Physical and Chemical Properties Analysis

The physical and chemical properties of halogenated compounds can be deduced from spectroscopic investigations and computational studies. For instance, the vibrational spectral analysis and quantum chemical calculations of a chlorophenyl compound provided insights into its chemical activity, stability, and potential sites for electrophilic and nucleophilic attacks . Similarly, the thermal degradation of a bromophenyl compound was studied using thermogravimetric analysis (TGA), which could be relevant for understanding the thermal stability of "2-Bromo-1-(3,4-dichlorophenyl)propan-1-one" .

Scientific Research Applications

  • Computational Studies of Reaction Mechanisms : The compound has been studied computationally for its reactions with imidazole, employing Density Functional Theory (DFT) calculations. This research contributes to understanding the chemical species involved in these reactions and their molecular properties (Erdogan & Erdoğan, 2019).

  • Synthesis and Crystal Structure Analysis : Studies on the synthesis and crystal structure of chalcone derivatives including compounds similar to 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one have been conducted. This research is significant for understanding the structural and intermolecular interactions of these compounds (Salian et al., 2018).

  • Spectroscopic and DFT Studies : There is research involving bromo-based derivatives where spectroscopic methods and DFT studies were used to investigate molecular structure, vibrational frequencies, and electronic absorption spectra. These studies are crucial for understanding the electronic and chemical properties of such compounds (Ramesh et al., 2020).

  • Polymerization Studies : The compound has been studied in the context of polymerization, particularly in the chain-growth polymerization of related thiophene compounds. This research contributes to the understanding of the mechanisms and potential applications in polymer science (Miyakoshi et al., 2005).

  • Synthesis and Antimicrobial Evaluation : Research has been done on the synthesis of derivatives and their evaluation as potential antimicrobial agents. This signifies the compound's potential application in developing new antimicrobial substances (Doraswamy & Ramana, 2013).

  • Enzymatic Synthesis and Pharmaceutical Applications : Studies have been conducted on the enzymatic synthesis of enantioenriched derivatives, highlighting the compound's relevance in the synthesis of pharmaceutical precursors like Levofloxacin (Mourelle-Insua et al., 2016).

  • Optoelectronic and Charge Transport Studies : Investigations into the optoelectronic and charge transport properties of chalcone derivatives, including structures related to 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one, have been performed. These studies are important for their potential application in semiconductor devices (Shkir et al., 2019).

  • Photolysis in Water : Research on the photolysis of related bromo-chloro propane compounds in water has implications for environmental studies and understanding the degradation processes of such chemicals in aquatic environments (Milano et al., 1990).

  • Ozone Formation Potential Studies : Studies on compounds like 1-Bromo-propane, a related compound, provide insights into the smog formation chemistry and environmental impact of such chemicals (Whitten et al., 2003).

  • Synthesis and Characterization as Brominating Agents : The compound and its derivatives have been synthesized and characterized for potential use as brominating agents in organic synthesis, contributing to the field of synthetic chemistry (Nokhbeh et al., 2019).

Future Directions

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one is used for Abbreviated New Drug Application (ANDA) & DMF filing to FDA, toxicity study of respective drug formulation, Quality Control (QC), and analytical studies during commercial production of Bupropion . This suggests that it may continue to be an important compound in pharmaceutical research and development.

properties

IUPAC Name

2-bromo-1-(3,4-dichlorophenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrCl2O/c1-5(10)9(13)6-2-3-7(11)8(12)4-6/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPKHWACIODYBCI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)C1=CC(=C(C=C1)Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrCl2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40540753
Record name 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Bromo-1-(3,4-dichlorophenyl)propan-1-one

CAS RN

87427-61-0
Record name 2-Bromo-1-(3,4-dichlorophenyl)-1-propanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=87427-61-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-1-(3,4-dichlorophenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40540753
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 3′,4′-dichloropropiophenone (81, 5.02 g, 0.247 mol) in CH2Cl2 (100 mL) was added ten drops of bromine. After stirring at room temperature under nitrogen for several min, the characteristic red color of bromine disappeared indicating initiation of the reaction. The remainder of the bromine (1.27 mL, 24.7 mmol) was added dropwise and the reaction solution was allowed to stir at room temperature under nitrogen atmosphere for 1.75 h. Analysis by TLC (silica, 2:1 hexane:CH2Cl2) indicated consumption of starting material. The reaction solution was quenched and brought to a pH of 9 with a saturated aqueous solution of NaHCO3 and concentrated NH4OH. The solution was extracted with CH2Cl2, dried (Na2SO4), filtered, concentrated, and dried to give 7.14 g (100%) of 2-bromo-(3′,4′-dichlorophenyl)propan-1-one as a white solid. Characterization data is similar with data reported in Anderson, W. K.; Jones, A. N., J. Med. Chem. 1984, 27, (12), 1559-1565.
Quantity
5.02 g
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100 mL
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1.27 mL
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Synthesis routes and methods II

Procedure details

51.1 g (0.320 mol) of bromine was added dropwise to a solution of 65.0 g (0.320 mol) of 3′,4′-dichloropropiophenone in 150 g of methanol at a reaction temperature of 58 to 60° C. After the addition was complete, the methanol was evaporated off from the reaction solution under reduced pressure. The resultant concentrate was dissolved in 130 g of toluene and then washed with water (150 ml×3 times). Thereafter, the toluene was evaporated off under reduced pressure, giving 86.6 g (0.307 mol) of crude brown oily 2-bromo-3′,4′-dichloropropiophenone.
Quantity
51.1 g
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65 g
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150 g
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
YY Zheng, L Guo, XC Zhen, JQ Li - European journal of medicinal chemistry, 2012 - Elsevier
A series of arylalkanol-piperidine derivatives was synthesized, and their triple reuptake inhibition and in vivo activities have been evaluated. Among them, compounds 2a, 2j, 2k, 2m and …
Number of citations: 23 www.sciencedirect.com
MG Bursavich, BA Harrison, R Acharya… - Journal of Medicinal …, 2021 - ACS Publications
The recent approval of aducanumab for Alzheimer’s disease has heightened the interest in therapies targeting the amyloid hypothesis. Our research has focused on identification of …
Number of citations: 6 pubs.acs.org
Z Wang - 2013 - d-scholarship.pitt.edu
The signal transducers and activators of transcription STAT3 and STAT1 share common structure and targets, but they play opposing roles in tumorigenesis. While STAT3 is considered …
Number of citations: 2 d-scholarship.pitt.edu

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